molecular formula C19H19ClN2O2 B309430 N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide

N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide

Cat. No. B309430
M. Wt: 342.8 g/mol
InChI Key: NUTRADAOTBYRBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide, also known as CC-115, is a small molecule inhibitor that has been developed for the treatment of various diseases such as cancer, inflammation, and fibrosis. It is a potent inhibitor of two signaling pathways, namely the mammalian target of rapamycin (mTOR) and DNA-dependent protein kinase (DNA-PK), which are involved in cell growth and survival.

Mechanism of Action

N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide exerts its pharmacological effects by inhibiting two signaling pathways, mTOR and DNA-PK. mTOR is a serine/threonine kinase that regulates cell growth and survival, while DNA-PK is a protein kinase involved in DNA repair and maintenance. Inhibition of these pathways by this compound results in the suppression of cell proliferation and survival, as well as the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory effects on mTOR and DNA-PK in vitro and in vivo. Inhibition of these pathways by this compound results in the suppression of cell proliferation and survival, as well as the induction of apoptosis. In addition, this compound has been found to reduce the production of inflammatory cytokines in animal models of rheumatoid arthritis and multiple sclerosis. This compound has also been shown to reduce the deposition of extracellular matrix proteins in animal models of fibrosis.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide has several advantages as a research tool. It is a potent and selective inhibitor of mTOR and DNA-PK, which allows for the study of these pathways in various disease models. This compound is also orally bioavailable, which makes it easy to administer to animals. However, this compound has some limitations as a research tool. It has a relatively short half-life in vivo, which may limit its efficacy in some disease models. In addition, this compound may have off-target effects that need to be carefully considered in experimental design.

Future Directions

N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide has shown promise as a therapeutic agent in various disease models. Future research should focus on further elucidating the mechanism of action of this compound and identifying potential biomarkers of response. In addition, the efficacy of this compound should be tested in clinical trials for various diseases. Further optimization of the synthesis of this compound may also lead to improved yields and purity of the final product.

Synthesis Methods

The synthesis of N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-chloroaniline, cyclopentanone, and benzoyl chloride. The reaction proceeds through several steps, including acylation, cyclization, and amidation, to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(cyclopentylcarbonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor activity in various cancer models, including breast, lung, and prostate cancer. This compound has also been found to be effective in reducing inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, this compound has been investigated for its potential use in the treatment of fibrosis, a condition characterized by the excessive deposition of extracellular matrix proteins in tissues.

properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(cyclopentanecarbonylamino)benzamide

InChI

InChI=1S/C19H19ClN2O2/c20-14-9-11-15(12-10-14)21-19(24)16-7-3-4-8-17(16)22-18(23)13-5-1-2-6-13/h3-4,7-13H,1-2,5-6H2,(H,21,24)(H,22,23)

InChI Key

NUTRADAOTBYRBF-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.